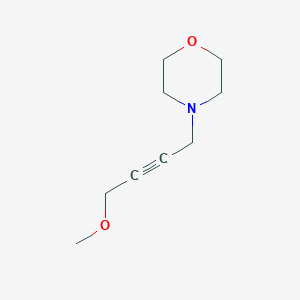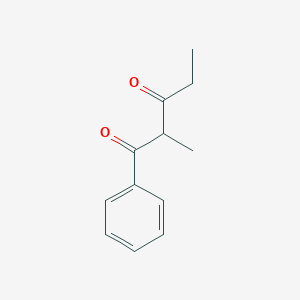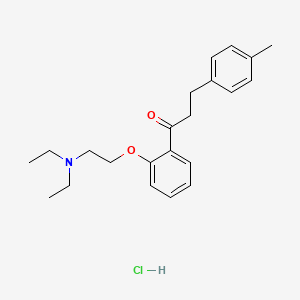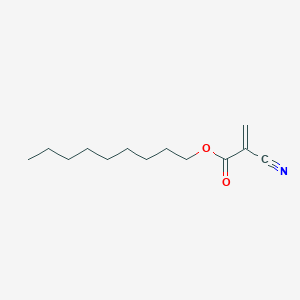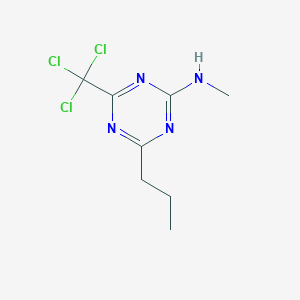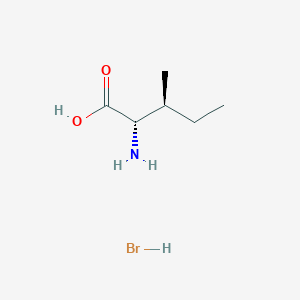
L-Isoleucin-hydrobromid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Isoleucin-hydrobromid is a derivative of L-isoleucine, an essential branched-chain amino acid. It is commonly used in various biochemical and pharmaceutical applications due to its unique properties. L-isoleucine is vital for protein synthesis, muscle repair, and various metabolic processes in the human body .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: L-Isoleucin-hydrobromid can be synthesized through the reaction of L-isoleucine with hydrobromic acid. This reaction typically occurs in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the hydrobromide salt .
Industrial Production Methods: Industrial production of L-isoleucine, and subsequently this compound, often involves microbial fermentation using strains of Corynebacterium glutamicum or Escherichia coli. These microorganisms are genetically engineered to enhance the production of L-isoleucine, which is then reacted with hydrobromic acid to form this compound .
Analyse Chemischer Reaktionen
Types of Reactions: L-Isoleucin-hydrobromid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form keto acids.
Reduction: It can be reduced to form corresponding alcohols.
Substitution: It can undergo substitution reactions where the bromide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as hydroxide ions or amines are commonly used.
Major Products:
Oxidation: Keto acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
L-Isoleucin-hydrobromid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in protein synthesis and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in muscle repair and metabolic disorders.
Industry: Used in the production of dietary supplements and pharmaceuticals .
Wirkmechanismus
L-Isoleucin-hydrobromid exerts its effects primarily through its role as an amino acid in protein synthesis. It is involved in the regulation of blood sugar levels, energy production, and muscle repair. The compound interacts with various enzymes and receptors in the body, influencing metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
L-Leucine: Another branched-chain amino acid with similar metabolic functions.
L-Valine: Shares similar properties and functions in protein synthesis and metabolism.
L-Alloisoleucine: An isomer of L-isoleucine with slightly different biochemical properties .
Uniqueness: L-Isoleucin-hydrobromid is unique due to its specific interaction with hydrobromic acid, which imparts distinct chemical properties compared to other branched-chain amino acids. Its hydrobromide form enhances its solubility and stability, making it valuable in various industrial and research applications .
Eigenschaften
CAS-Nummer |
17585-66-9 |
|---|---|
Molekularformel |
C6H14BrNO2 |
Molekulargewicht |
212.08 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-3-methylpentanoic acid;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c1-3-4(2)5(7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t4-,5-;/m0./s1 |
InChI-Schlüssel |
NIFONOGDCRJLMU-FHAQVOQBSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)N.Br |
Kanonische SMILES |
CCC(C)C(C(=O)O)N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-16-ethyl-1,4-dioxaspiro[4.11]hexadecane](/img/structure/B14709472.png)

![2-Chloro-1-(5,5-dioxido-12h-benzo[b]phenothiazin-12-yl)ethanone](/img/structure/B14709486.png)
